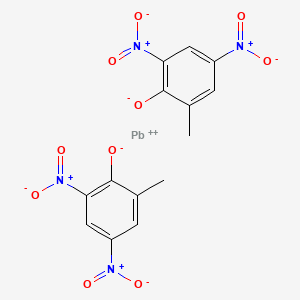

Lead(2+) 4,6-dinitro-o-cresolate

Description

Historical Context of Dinitrocresolate Ligands in Scientific Applications

The ligand in this compound, 4,6-dinitro-o-cresol (B1670846) (DNOC), has a significant history, primarily outside the realm of coordination chemistry. encyclopedia.pubmdpi.com DNOC is an organic compound that was widely used as a pesticide, including as a herbicide and insecticide, starting from the late 19th and early 20th centuries. encyclopedia.pub Its mode of action is related to its ability to uncouple oxidative phosphorylation in cells, a process that disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of living organisms. ijesi.org This property made it a potent biocide but also rendered it highly toxic to humans and other non-target organisms. encyclopedia.pubmdpi.com

Due to its toxicity, the use of DNOC as a pesticide was banned in many countries, including the United States in 1991. encyclopedia.pubmdpi.com The deprotonated form of DNOC, 4,6-dinitro-o-cresolate, which is present in the title compound, can act as a ligand in coordination complexes. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. mdpi.comresearchgate.net The historical context of the dinitrocresolate ligand is therefore dominated by its biological activity rather than its role in materials or coordination chemistry.

Current Relevance of Lead(2+) Dinitrocresolate in Specialized Chemical Disciplines

Direct and current research specifically focused on Lead(2+) 4,6-dinitro-o-cresolate is not abundant in publicly accessible scientific literature. However, its potential relevance can be inferred from the properties of its components. Lead compounds, in general, have a long history of use in various industrial applications. For instance, lead oxides are utilized in the production of glass, ceramics, and lead-acid batteries. researchgate.net Notably, certain lead compounds are also employed as components in explosives and pyrotechnics. mdpi.com

Given that the 4,6-dinitro-o-cresolate ligand contains nitro groups, which are known to be energetic functionalities, it is conceivable that this compound could be of interest in the field of energetic materials. Metal salts of nitroaromatic compounds are a class of materials that have been investigated for their explosive or pyrotechnic properties. The combination of a heavy metal like lead with an energetic organic ligand can lead to materials with high density and specific energetic characteristics. However, without direct experimental studies, this remains a theoretical application.

Foundational Academic Questions Guiding Research into the Compound

While specific research programs on this compound are not prominent, several foundational academic questions can be posed that would guide such research. These questions are based on the general principles of coordination chemistry and materials science:

Synthesis and Structure: What are the optimal synthetic routes to produce pure, crystalline this compound? What is the three-dimensional crystal structure of the compound? Understanding the coordination environment of the lead(II) ion, including the coordination number and geometry, is a fundamental first step in characterizing any new coordination complex. researchgate.netresearchgate.net

Stability and Decomposition: What is the thermal stability of the compound? At what temperatures and through what chemical pathways does it decompose? For a compound with potential energetic applications, understanding its thermal behavior is crucial. mdpi.com

Spectroscopic and Physicochemical Properties: What are the characteristic spectroscopic signatures (e.g., IR, Raman, NMR) of the compound? These data are essential for routine characterization and for understanding the nature of the metal-ligand bonding.

Energetic Properties: Does this compound possess interesting energetic properties? Investigations into its sensitivity to impact and friction, and the energy released upon decomposition, would be necessary to assess its potential in this area.

These questions represent the standard framework for the investigation of a new chemical compound and would be the logical starting points for any research into this compound.

Interdisciplinary Perspectives on Dinitrocresolate Chemistry

The study of dinitrocresolate chemistry, and by extension this compound, can be approached from several interdisciplinary perspectives:

Coordination and Materials Chemistry: This is the most direct perspective, focusing on the synthesis, structure, and properties of the metal complex itself. The goal would be to create new materials with specific functionalities, potentially as energetic materials or pigments. researchgate.netmdpi.com

Environmental and Toxicological Science: Given the known toxicity of both lead and dinitrocresol, the environmental fate and toxicological profile of this compound would be of significant concern. encyclopedia.pubmdpi.comnih.gov Research from this perspective would investigate its stability in the environment, its bioavailability, and its impact on living organisms.

Computational and Theoretical Chemistry: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) could be used to predict the structure, bonding, and spectroscopic properties of this compound. Such studies can provide valuable insights and guide future experimental work.

The interdisciplinary nature of this compound's chemistry highlights the interconnectedness of different scientific fields in addressing the synthesis, characterization, and potential application and impact of new chemical substances.

Structure

3D Structure of Parent

Properties

CAS No. |

65121-76-8 |

|---|---|

Molecular Formula |

C14H10N4O10Pb |

Molecular Weight |

601 g/mol |

IUPAC Name |

lead(2+);2-methyl-4,6-dinitrophenolate |

InChI |

InChI=1S/2C7H6N2O5.Pb/c2*1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |

InChI Key |

GCEXLEGHSWACSY-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2] |

Related CAS |

534-52-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Inorganic Synthesis of Lead(2+) 4,6-Dinitro-o-cresolate

Once the organic precursor DNOC is synthesized and purified, it is used to prepare the final inorganic compound, this compound. nih.govchemsrc.com

The formation of this compound is achieved through a precipitation reaction involving aqueous lead(II) ions. libretexts.org DNOC is a weak organic acid, and its phenolic hydroxyl group can be deprotonated to form the 4,6-dinitro-o-cresolate anion. noaa.gov

The reaction is typically carried out by mixing an aqueous solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036), with a solution containing the 4,6-dinitro-o-cresolate anion. nih.govlibretexts.org The anion can be prepared by dissolving DNOC in a basic solution, such as aqueous sodium or potassium hydroxide (B78521), to form its soluble salt (e.g., sodium 4,6-dinitro-o-cresolate). nih.govnoaa.gov

Upon mixing the two solutions, the lead(II) cations (Pb²⁺) and the 4,6-dinitro-o-cresolate anions combine to form the insoluble this compound salt, which precipitates out of the solution. libretexts.org

The general reaction is as follows:

Pb²⁺(aq) + 2 C₇H₅N₂O₅⁻(aq) → Pb(C₇H₅N₂O₅)₂(s)

The formation of this precipitate is analogous to other precipitation reactions of lead(II) ions, such as the formation of lead(II) iodide from lead(II) nitrate and potassium iodide solutions. libretexts.org

To obtain a product with high crystalline purity, the precipitation process must be carefully controlled. Techniques for controlled crystallization aim to promote the growth of well-ordered crystals rather than the rapid formation of an amorphous solid. Key parameters that influence crystal quality include:

Temperature: Performing the precipitation at a specific, constant temperature can influence crystal size and perfection.

Concentration: Using dilute solutions of the lead(II) salt and the dinitrocresolate anion can slow down the rate of precipitation, allowing for the formation of larger, more well-defined crystals.

Rate of Mixing: Slow addition of one reactant solution to the other, with constant and efficient stirring, ensures a homogeneous concentration throughout the mixture and prevents localized high supersaturation, which can lead to amorphous precipitation.

Following the initial precipitation, the crude product can be further purified by recrystallization . This involves filtering the precipitate, washing it with cold solvent to remove soluble impurities, and then dissolving it in a minimum amount of a suitable hot solvent. As the solution cools slowly, the this compound crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Influence of Reaction Stoichiometry and Solvent Systems on Product Characteristics

The characteristics of this compound are significantly influenced by the stoichiometry of the reactants and the solvent system used during its synthesis. While specific research on this exact compound is limited, valuable insights can be drawn from the synthesis of structurally analogous compounds, such as lead compounds of 4,6-dinitroresorcinol (B1581181).

The synthesis of these types of lead salts typically involves the reaction of a water-soluble lead salt, an alkaline hydroxide, and the corresponding nitro-substituted phenol. A key challenge in the production of such compounds has been preparing them in a reproducible and free-flowing form. Often, these compounds precipitate as finely divided particles, leading to caking upon drying and resulting in a product with low bulk density and poor flow characteristics.

To address these issues, strict control over the stoichiometry of the reaction is crucial. The reactants should be combined in the precise stoichiometric quantities required for the desired product. For instance, in the synthesis of a related lead compound of 4,6-dinitroresorcinol with a specific composition, the process involves reacting a water-soluble lead salt and an alkaline hydroxide with 4,6-dinitroresorcinol in the exact stoichiometric amounts dictated by the target molecule's formula. google.com This ensures the formation of the desired chemical entity and minimizes the presence of unreacted starting materials or undesired byproducts, which can negatively impact the physical properties of the final product.

The choice of solvent system is also a critical factor. Water is a commonly employed solvent for these reactions, as it can dissolve the lead salt and the alkaline hydroxide, facilitating the reaction with the nitro-substituted phenol. The solvent not only acts as a medium for the reaction but also influences the precipitation and crystallization process. The rate of addition of reactants and the temperature of the reaction mixture can affect the particle size and morphology of the precipitate. For example, a controlled reaction temperature, often between ambient and 100°C, is employed to promote the formation of a product with a higher bulk density. google.com

The selection of the specific lead salt and alkaline hydroxide can also play a role. While various soluble lead salts can be used, lead acetate (B1210297) is a common choice. google.com Similarly, different alkaline hydroxides can be utilized, with ammonium (B1175870) hydroxide being a preferred option in some syntheses. google.com The choice of these reagents can influence the reaction kinetics and the purity of the resulting this compound.

Table 1: Influence of Synthetic Parameters on Product Characteristics

| Parameter | Influence on Product Characteristics | Example from Analogous Syntheses google.com |

|---|---|---|

| Reaction Stoichiometry | Determines the chemical composition and purity of the final product. Precise control is necessary for reproducibility. | Reactants are brought together in the exact stoichiometric quantities required by the product's formula. |

| Solvent System | Affects reaction rate, precipitation, particle size, and morphology. Water is a common solvent. | Aqueous solutions of lead acetate and ammonium hydroxide are reacted with the dinitro compound. |

| Temperature | Influences reaction kinetics and can be controlled to achieve higher bulk density of the product. | The reaction is carried out at a temperature between ambient and 100°C. |

| Choice of Reactants | The specific lead salt and alkaline hydroxide can impact reaction efficiency and product purity. | Lead acetate is a commonly used lead salt, and ammonium hydroxide is a preferred alkaline hydroxide. |

Strategies for Isotopic Labeling of the Compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to elucidate reaction mechanisms. For this compound, isotopic labeling can be approached by introducing stable isotopes into different parts of the molecule.

Strategies for isotopic labeling would typically focus on incorporating isotopes of carbon (¹³C), nitrogen (¹⁵N), or oxygen (¹⁸O) into the 4,6-dinitro-o-cresol (B1670846) ligand, or potentially using a stable isotope of lead in the cation. The choice of isotope and its position within the molecule depends on the specific research question being addressed.

For instance, to study the environmental degradation or metabolic pathways of the organic portion of the compound, one could synthesize 4,6-dinitro-o-cresol using starting materials enriched with ¹³C. This would involve a multi-step synthesis, likely starting from isotopically labeled o-cresol (B1677501). The labeled o-cresol would then be subjected to disulfonation followed by nitration to produce the desired ¹³C-labeled 4,6-dinitro-o-cresol. wikipedia.org

Alternatively, to investigate the fate of the nitro groups, which are often subject to biological reduction, the compound could be labeled with ¹⁵N. This would require using a nitrating agent enriched with ¹⁵N, such as ¹⁵N-nitric acid, during the synthesis of the 4,6-dinitro-o-cresol ligand.

The analysis of isotopically labeled compounds is typically performed using mass spectrometry (MS). The introduction of a heavy isotope results in a predictable mass shift in the molecular ion and its fragments, allowing the labeled compound to be distinguished from its unlabeled counterpart. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) can be particularly useful for the analysis of derivatized nitroaromatic compounds. nih.gov

While there is no specific literature detailing the isotopic labeling of this compound, the general principles of isotopic labeling of organic compounds and the known synthesis of 4,6-dinitro-o-cresol provide a clear framework for how such labeling could be achieved. wikipedia.orgnih.gov

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Potential Labeling Position | Synthetic Approach | Analytical Method | Research Application |

|---|---|---|---|---|

| ¹³C | Aromatic ring or methyl group of the cresol (B1669610) ligand | Synthesis starting from ¹³C-labeled o-cresol | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracing the carbon skeleton in environmental or biological systems |

| ¹⁵N | Nitro groups | Nitration using a ¹⁵N-enriched nitrating agent (e.g., ¹⁵N-HNO₃) | Mass Spectrometry (MS) | Investigating the fate and transformation of the nitro functional groups |

| ¹⁸O | Phenolic hydroxyl group or nitro groups | Use of H₂¹⁸O during synthesis or ¹⁸O-labeled nitrating agents | Mass Spectrometry (MS) | Studying reaction mechanisms and oxygen exchange processes |

| Stable Lead Isotope (e.g., ²⁰⁷Pb) | Lead cation | Use of an isotopically enriched lead salt in the synthesis | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Tracing the environmental fate of the lead component |

Coordination Chemistry and Structural Dynamics

Characterization of the 4,6-Dinitro-o-cresolate Ligand's Electron-Donating Properties

The parent molecule, 4,6-dinitro-o-cresol (B1670846), is a weak organic acid. noaa.gov This acidity is a key factor in the formation of salts with bases, including the lead(II) ion. nih.gov The presence of the nitro groups enhances the acidity of the phenolic proton, facilitating its removal and the subsequent coordination of the resulting anion to the metal center.

Elucidation of Lead(II) Ion Coordination Geometry and Bonding Environment within the Complex

The lead(II) ion (Pb²⁺) typically exhibits a flexible coordination geometry, often influenced by the presence of a stereochemically active lone pair of electrons. This can result in hemidirected or holodirected coordination spheres. In a hemidirected geometry, the ligands are arranged on one side of the metal ion, leaving the other side occupied by the lone pair. In a holodirected geometry, the ligands surround the metal ion more symmetrically. nih.gov

The coordination number of lead(II) in its complexes can vary, commonly ranging from 2 to 10. nih.govrsc.org For Lead(2+) 4,6-dinitro-o-cresolate, the specific coordination number and geometry would be determined by how many 4,6-dinitro-o-cresolate ligands and potentially other solvent molecules coordinate to the lead(II) center. The carboxylate groups of similar ligands have been shown to exhibit a variety of coordination modes, including monodentate, bridging, and chelating, which could also be the case for the phenoxide and nitro groups of the 4,6-dinitro-o-cresolate ligand. rsc.org In some lead(II) coordination polymers, the metal center is eight-coordinated, forming a distorted dodecahedron. nih.gov

Vibrational Spectroscopy for Metal-Ligand Bond Analysis (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding between the lead(II) ion and the 4,6-dinitro-o-cresolate ligand. By analyzing the vibrational frequencies of the complex, insights into the strength and nature of the metal-ligand bonds can be obtained. researchgate.netresearchgate.netnih.govnih.gov

The formation of the coordinate bond between the lead(II) ion and the oxygen atoms of the ligand will cause shifts in the characteristic vibrational frequencies of the C-O and N-O bonds within the 4,6-dinitro-o-cresolate ligand. These shifts, when compared to the spectrum of the free ligand, provide direct evidence of coordination. For instance, a red-shift (decrease in frequency) in the stretching vibrations of these bonds would indicate a weakening of the bond upon coordination, a common phenomenon. researchgate.net The appearance of new vibrational modes at lower frequencies can often be attributed to the Pb-O stretching vibrations, directly confirming the metal-ligand bond.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Characteristic of the cresol (B1669610) backbone |

| Asymmetric NO₂ stretch | 1500-1600 | Sensitive to coordination effects |

| Symmetric NO₂ stretch | 1300-1400 | Sensitive to coordination effects |

| C-O stretch (phenoxide) | 1250-1350 | Shift upon coordination to Pb(II) |

| Pb-O stretch | 400-600 | Direct evidence of metal-ligand bond |

Solution-Phase Complexation Equilibria and Stability Constants

In solution, the formation of this compound is an equilibrium process. The stability of the complex is quantified by its stability constant (log βn), which provides a measure of the strength of the interaction between the lead(II) ion and the 4,6-dinitro-o-cresolate ligands. researchgate.net Higher stability constants indicate a greater tendency for the complex to form and remain intact in solution.

The determination of these constants often involves techniques such as potentiometry or spectrophotometry, where the concentration of the free and complexed species are measured under various conditions. Studies on similar lead(II) complexes with other ligands have shown that the stability can be influenced by factors such as the nature of the solvent and the presence of other competing ions. researchgate.net

| Metal Ion | Ligand | log β₁ | log β₂ |

|---|---|---|---|

| Pb(II) | Generic Ligand A | 4.5 | 7.8 |

| Pb(II) | Generic Ligand B | 5.2 | 9.1 |

| Cd(II) | 1-alkylimidazole | Generally lower than analogous Pb(II) complexes |

Solid-State Packing and Intermolecular Interactions

In the solid state, the crystal structure of this compound is determined by the way the individual complex units pack together. This packing is influenced by a variety of intermolecular interactions, including van der Waals forces, and potentially π-π stacking interactions between the aromatic rings of the 4,6-dinitro-o-cresolate ligands. nih.gov

Energetic Materials Science and Detonation Chemistry of Lead 2+ 4,6 Dinitro O Cresolate

Fundamental Role as a Primary Explosive Component in Ignition Systems

Lead(2+) 4,6-dinitro-o-cresolate serves as a primary explosive, a class of sensitive energetic materials used to initiate the detonation of less sensitive secondary explosives. nih.gov Primary explosives are a critical component in ignition systems, such as detonators and primers. nih.gov The effectiveness of these systems hinges on the reliable and rapid transition from a small initial stimulus (like impact, friction, or spark) to a powerful detonation. nih.gov

The inclusion of heavy metal atoms, such as lead, in the molecular structure of an explosive can enhance its initiating capability. While many widely used primary explosives have historically contained toxic materials like lead azide (B81097) and lead styphnate, research into alternative primary explosives is ongoing. nih.gov The function of this compound in this context is to provide a reliable and energetic output upon initiation, which in turn is sufficient to trigger the main explosive charge.

Thermolytic Decomposition Mechanisms and Kinetics

The thermal decomposition of this compound is a critical area of study, as it dictates the compound's stability and explosive behavior. The process involves the breakdown of the molecule when subjected to heat, leading to the formation of more stable, gaseous products and the release of a significant amount of energy.

Differential Thermal Analysis (DTA) Studies

Differential Thermal Analysis (DTA) is a technique used to investigate the thermal properties of materials. In studies of organic lead compounds, DTA helps to determine the temperatures at which decomposition reactions begin and end. For a series of lead salts of dicarboxylic acids, decomposition typically starts in the range of 220°C to 330°C and concludes between 400°C and 550°C. dtic.mil The specific decomposition temperatures for this compound would require specific experimental data, but the behavior of similar compounds provides a general framework for understanding its thermal decomposition.

Gaseous Product Analysis from Thermal Decomposition

When heated to decomposition, 4,6-dinitro-o-cresol (B1670846) and its salts emit toxic fumes of nitrogen oxides. noaa.govnoaa.gov The decomposition of wood-based materials containing nitrogen in the form of resins can lead to the emission of compounds like CO2, SO2, and NO2. cetjournal.it Similarly, the thermal decomposition of this compound is expected to produce a variety of gaseous products. A study on the detonative combustion of 4,6-dinitro-o-cresol (DNOC) mixed with ammonium (B1175870) nitrate (B79036) aimed to break it down into simple, stable products like H₂O, CO₂, and N₂. at.ua The analysis of gaseous products from the thermal decomposition of the lead salt would likely reveal a complex mixture including oxides of nitrogen, carbon monoxide, carbon dioxide, and lead oxide residues.

Sensitivity Characterization to External Stimuli (Impact, Friction, Flame)

Primary explosives are characterized by their high sensitivity to external stimuli such as impact, friction, and flame. nih.gov 4,6-Dinitro-o-cresol itself is recognized as an explosive material, and its dust or powder can form explosive mixtures with air or detonate when exposed to shock, friction, or heating. noaa.govnj.gov It is often stored and handled with up to 10% water to mitigate this hazard. noaa.govnj.gov The lead salt, this compound, would be expected to exhibit similar or even heightened sensitivity due to the presence of the lead ion, which often increases the sensitivity of organic explosives.

Theoretical Prediction and Experimental Evaluation of Detonation Parameters

Comparative Studies with Other Polynitrophenol Lead Salts

Comparative studies of different lead salts are crucial for understanding their relative properties. Research has shown that various lead salts, such as lead acetate (B1210297), lead carbonate, lead chloride, and lead nitrate, can have differing biological effects. nih.gov In the context of energetic materials, comparing this compound with other polynitrophenol lead salts, such as lead styphnate (lead 2,4,6-trinitroresorcinate), would provide valuable insights into how structural differences influence sensitivity, thermal stability, and detonation performance. Lead styphnate is a well-known primary explosive, and such a comparison would help to position this compound within the broader class of lead-based primary explosives. nih.gov

Environmental Mobility and Transformation Mechanisms

Environmental Distribution and Partitioning Dynamics (Air, Water, Soil, Sediment Matrices)

The distribution of 4,6-dinitro-o-cresol (B1670846) (DNOC) in the environment is a function of its physical and chemical properties, which influence its movement and partitioning between air, water, soil, and sediment.

Air: DNOC has low volatility, meaning it is not likely to evaporate to any significant degree from water or soil surfaces. cdc.govcdc.gov This characteristic limits its transport through the atmosphere, and as a result, the concentration of DNOC in the air is generally low, except in areas of direct application or industrial release. cdc.gov

Water: DNOC is slightly soluble in water. cdc.gov This solubility allows it to be transported in aqueous systems, including rivers, lakes, and groundwater. However, its partitioning in water is significantly influenced by factors such as pH and the presence of dissolved organic matter (DOM). capes.gov.br In more alkaline waters, DNOC exists predominantly in its anionic form, which is more water-soluble. The presence of DOM can increase the apparent solubility of nitrophenols by binding with them, which reduces their sorption to solid phases and enhances their mobility in water. capes.gov.br Following a pesticide spill on the Rhine River, it was estimated that the half-life of DNOC, due to a combination of all environmental processes, was approximately 30 days. cdc.gov

Soil and Sediment: The interaction of DNOC with soil and sediment is a critical aspect of its environmental fate. The compound exhibits a tendency to sorb to soil particles, particularly those with high organic matter content. researchgate.net The lead cation (Pb²⁺) will strongly partition to soil and sediment through processes like cation exchange and complexation with organic matter and clay minerals. epa.gov The DNOC anion's partitioning is more complex. Simple models can be used to describe the distribution of organic contaminants between the solid (sorbed), aqueous, and gaseous phases in soil. ucmerced.edu The soil-air partition coefficient (KSA) for volatile organic compounds is affected by soil moisture and organic content. researchgate.net For nitrophenols, sorption decreases as the concentration of dissolved organic matter increases, which can lead to greater leaching and mobility in the soil column. capes.gov.br The degree of this effect also depends on the pH, which influences the speciation of the molecule. capes.gov.br

Table 1: Partitioning Characteristics of 4,6-dinitro-o-cresol (DNOC)

| Environmental Matrix | Dominant Partitioning Behavior | Key Influencing Factors | Mobility |

|---|---|---|---|

| Air | Low volatility; minimal presence in the gas phase. cdc.govcdc.gov | Vapor pressure, temperature. | Low |

| Water | Slightly soluble; exists as both neutral and anionic species. cdc.govcapes.gov.br | pH, dissolved organic matter (DOM), temperature. capes.gov.br | Moderate |

| Soil | Sorption to organic matter and clay particles. researchgate.net | Soil organic matter content, pH, soil moisture. capes.gov.brresearchgate.net | Low to Moderate |

| Sediment | Strong partitioning from the water column into bottom sediments. epa.gov | Organic carbon content, particle size, water flow. | Low |

Biotransformation Pathways of Dinitrocresolate Moieties

The primary mechanism for the breakdown of the dinitrocresolate moiety in the environment is biotransformation by microorganisms. This process is crucial for the natural attenuation of DNOC contamination.

Microbial degradation of DNOC can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the pathways and efficiencies differ.

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize DNOC as a source of carbon, nitrogen, and energy. nih.gov The degradation often involves oxidative pathways where the aromatic ring is cleaved. cdc.gov This process can lead to the complete mineralization of the compound, converting it into carbon dioxide (CO₂), water, and inorganic nitrate (B79036) (NO₃⁻). nih.gov Studies have shown that in aerobic batch cultures, 61% of the carbon from labeled DNOC was recovered as CO₂, and between 65% and 84% of the substrate nitrogen was released as nitrate. nih.gov The initial steps in the aerobic degradation of similar dinitrotoluenes involve a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, leading to the release of a nitrite (B80452) group. nih.gov

Anaerobic Degradation: The transformation of DNOC under anaerobic conditions typically proceeds through a reductive pathway. hibiscuspublisher.com Instead of ring cleavage, the primary mechanism involves the reduction of the nitro groups (-NO₂) to amino groups (-NH₂). cdc.govhibiscuspublisher.com This process is carried out by various anaerobic bacteria, including methanogenic and photosynthetic species. hibiscuspublisher.com While this transformation reduces the toxicity of the parent compound, it results in the formation of amino-nitro intermediates, which may persist in the environment. cdc.gov Some studies have indicated that DNOC can be resistant to anaerobic biodegradation, suggesting that this pathway may be less effective or slower than aerobic degradation. cdc.gov

Researchers have successfully isolated and identified various microorganisms with the ability to degrade DNOC. These microbes have been found in environments previously contaminated with pesticides, such as soil and activated sludge, indicating their adaptation to these xenobiotic compounds. nih.gov

Microbial Consortia: Mixed microbial cultures, often isolated from contaminated soil and activated sludge, have demonstrated the ability to completely mineralize DNOC, using it as a sole source of carbon and nitrogen. nih.gov

Pure Cultures: Several pure bacterial strains have been identified for their DNOC degradation capabilities. These include:

Pseudomonas species: Various Pseudomonas strains are known to biodegrade DNOC, potentially through ring cleavage. cdc.govnih.gov Pseudomonas putida and Pseudomonas aeruginosa have shown effectiveness in degrading other recalcitrant compounds. mdpi.com

Azotobacter species: Strains of Azotobacter have been reported to degrade DNOC. cdc.govscispace.com These bacteria are also known for their ability to assimilate hydrocarbons. nih.gov

Corynebacterium simplex (C. simplex): This bacterium has been shown to degrade DNOC by releasing its nitro groups as nitrite ions. cdc.gov

Rhizobium species: Various strains of Rhizobium have shown the ability to tolerate and degrade DNOC, primarily through a reductive pathway. scispace.com

Table 2: Microorganisms Involved in 4,6-dinitro-o-cresol (DNOC) Degradation

| Microorganism/Consortium | Degradation Pathway | Source of Isolation | Reference(s) |

|---|---|---|---|

| Mixed Microbial Culture | Aerobic mineralization | Pesticide-contaminated soil, activated sludge | nih.gov |

| Pseudomonas sp. | Aerobic, ring cleavage | Creosote-contaminated soil | cdc.govnih.gov |

| Azotobacter sp. | Reductive pathway | Not specified | cdc.govscispace.com |

| Corynebacterium simplex | Nitrite release | Not specified | cdc.gov |

| Rhizobium sp. | Reductive pathway | Not specified | scispace.com |

The study of metabolites is crucial for understanding the degradation pathways of DNOC. Different pathways yield distinct intermediate compounds.

Under reductive pathways, the primary metabolites result from the reduction of nitro groups. A prominent degradation product identified is 3-amino-5-nitro-o-cresol . scispace.com Further reduction can lead to di-amino derivatives.

Under oxidative pathways, which can lead to complete mineralization, a wider range of metabolites has been identified. These include:

6-amino-4-nitro-o-cresol cdc.gov

6-acetamido-4-nitro-o-cresol (indicating a secondary acetylation reaction) cdc.gov

2-methyl-6-nitro-catechol cdc.gov

2-methyl-4-nitrophenol pic.int

2-methyl-6-amino-catechol cdc.gov

2,3,5-trihydroxytoluene cdc.gov

The ultimate metabolites of complete aerobic degradation are inorganic products such as nitrate (NO₃⁻) , released from the nitro groups, and **carbon dioxide (CO₂) from the breakdown of the aromatic ring. nih.gov

Enzyme kinetics provides quantitative insights into the rates and efficiencies of biodegradation reactions. wikipedia.org Studies on DNOC degradation by microbial cultures have determined key kinetic parameters.

For a mixed microbial culture immobilized in a fixed-bed column reactor, the following kinetic data were reported:

Maximal degradation rate: 30 mmol per day per liter of reactor volume. nih.gov This represents the maximum speed at which the microbial biofilm could break down DNOC under the experimental conditions.

Apparent Michaelis constant (Ks): 17 µM. nih.gov The Ks value is the substrate concentration at which the degradation rate is half of the maximum. A lower Ks value generally indicates a higher affinity of the microbial enzymes for the substrate.

These studies also revealed substrate inhibition, a common phenomenon in enzyme kinetics. The degradation of DNOC was inhibited at concentrations above 30 µM and ceased entirely at 340 µM. nih.gov This is likely due to the toxic effects of the compound at high concentrations, possibly by uncoupling oxidative phosphorylation in the microbial cells, a known mechanism of action for dinitrophenols. nih.govnih.gov The study of degradation kinetics can be complex, with some enzymes showing rapid breakdown, with half-lives as short as 1.5 hours in certain conditions. mdpi.com

The efficiency of microbial degradation of DNOC is not constant but is heavily influenced by a range of environmental factors. globalscienceresearchjournals.org

Substrate Concentration: The concentration of DNOC itself is a critical factor. While low concentrations can serve as a food source, high concentrations can be toxic to the degrading microorganisms. globalscienceresearchjournals.org For instance, DNOC degradation by a mixed culture was inhibited at concentrations above 30 µM, and concentrations greater than 500 mg/L were found to be toxic to C. simplex. cdc.govnih.gov

Nutrient Availability: The presence of other nutrients can affect degradation. Some microorganisms can use DNOC as the sole source of carbon and nitrogen. nih.gov In other cases, the presence of additional, more easily degradable carbon sources might enhance microbial activity or, conversely, lead to the preferential use of the alternative substrate.

pH: The pH of the environment affects both the chemical state of DNOC and the metabolic activity of the microorganisms. globalscienceresearchjournals.org The sorption of nitrophenols to soil and organic matter is pH-dependent, which in turn affects their bioavailability for microbial attack. capes.gov.br Most degrading microbes have an optimal pH range for growth and enzymatic function.

Temperature: Temperature directly influences the rate of microbial metabolism and enzyme activity. nih.gov Generally, degradation rates increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. frontiersin.org Studies on the degradation of other environmental contaminants have shown that temperature is one of the main factors controlling the rate of breakdown. nih.govresearchgate.net

Abiotic Transformation Pathways

Abiotic transformation involves chemical and physical processes that occur without the direct involvement of living organisms. navy.mil These pathways are crucial for the degradation of organic contaminants in soil and water. nih.gov For Lead(2+) 4,6-dinitro-o-cresolate, the primary abiotic transformations will involve the organic DNOC component.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons of light, particularly in the ultraviolet (UV) spectrum. For nitroaromatic compounds like DNOC, photolysis can be a significant degradation pathway in surface waters and on soil surfaces. The process is influenced by the chemical environment and the physical state of the medium. uci.edu

Table 1: Photolysis Data for Structurally Related Nitroaromatic Compounds

| Compound | Photolysis Rate Constant (J) | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| 3-Nitrocatechol | (3.06 ± 0.16) × 10⁻⁴ s⁻¹ | Not Reported | Scaled to atmospheric conditions | copernicus.org |

| 5-Methyl-3-nitrocatechol | (2.14 ± 0.18) × 10⁻⁴ s⁻¹ | Not Reported | Scaled to atmospheric conditions | copernicus.org |

| 4-Nitrocatechol (B145892) | (6.7 ± 0.1) × 10⁻⁵ s⁻¹ | 2.6 × 10⁻⁶ | 254 nm, in isomalt (B1678288) glass | uci.educopernicus.org |

| 4-Methyl-5-nitrocatechol | (3.2 ± 0.3) × 10⁻⁵ s⁻¹ | Not Reported | 254 nm | copernicus.org |

This table presents photolysis data for compounds structurally similar to DNOC to illustrate potential degradation rates and quantum yields. The data indicates that photolysis is a viable, albeit variable, transformation pathway.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Phenolic compounds like DNOC are generally stable against hydrolysis under typical environmental pH conditions. 4,6-dinitro-o-cresol is a weak organic acid with very low water solubility, estimated at 0.01%. noaa.govnih.gov Its degradation in water is more likely to occur via other abiotic or biotic pathways rather than hydrolysis. Studies have noted that DNOC can persist in the environment due to its slow degradation rate. acs.orgresearchgate.net

While the DNOC anion is hydrolytically stable, the lead(II) cation undergoes significant hydrolysis in aqueous solutions. The speciation of lead(II) in water is highly dependent on pH, forming various hydroxylated species (e.g., Pb(OH)⁺, Pb(OH)₂). This process affects the solubility and mobility of lead but does not represent a degradation pathway for the parent compound.

Advanced oxidation processes (AOPs) are effective methods for remediating organic pollutants in water. acs.org Among these, Fenton's reaction, which uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), is a prominent pathway for the degradation of DNOC. acs.orgacs.orgnih.gov

Studies have demonstrated that DNOC can be effectively degraded under various conditions using a Fenton-like system. acs.orgnih.gov The degradation rate is highly influenced by pH, with faster degradation occurring at lower pH values. nih.gov The process involves the oxidation of the aromatic ring by hydroxyl radicals, leading to its eventual mineralization. A modified Fenton system using an ion-exchange resin substituted with Fe²⁺ has been shown to effectively degrade DNOC by continuously releasing the catalyst into the solution. acs.orgacs.org The degradation rate in such a system was found to increase with the addition of acid (HCl), which facilitates the desorption of Fe²⁺ from the resin. nih.gov

Table 2: Key Factors Influencing Fenton Oxidation of DNOC

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| pH | Faster degradation at lower pH. | Affects the generation rate of hydroxyl radicals and the speciation of iron ions. | nih.gov |

| Catalyst Delivery | Fe²⁺-substituted resin provides a continuous supply of catalyst. | Enables sustained degradation and potentially reduces sludge production compared to adding iron salts directly. | acs.orgacs.org |

| Cations | H⁺ is most efficient at low concentrations; Ca²⁺ is most efficient at high concentrations for facilitating the reaction. | Cations can influence the ion-exchange process of the resin-based catalyst system. | acs.orgnih.gov |

| H₂O₂ Delivery Rate | An optimal delivery rate exists for maximum degradation efficiency. | Affects the rate of •OH generation and minimizes non-productive side reactions. | nih.gov |

This table summarizes experimental findings on the Fenton degradation of DNOC, highlighting the operational parameters that control the efficiency of this oxidative pathway.

Environmental radicals, particularly the hydroxyl radical (•OH), are highly reactive species that play a key role in the transformation of organic compounds in the atmosphere and in aqueous systems. nist.gov As demonstrated in Fenton-like reactions, •OH radicals readily attack the DNOC molecule, initiating its degradation. acs.org

The reaction of •OH radicals with aromatic compounds typically proceeds through addition to the aromatic ring or abstraction of a hydrogen atom from substituent groups. For nitrophenolic compounds, addition to the ring is a major pathway. The rate at which a compound reacts with •OH is a key indicator of its environmental persistence. While the specific rate constant for DNOC with •OH is not widely reported, data for similar aromatic compounds are available and provide a useful reference.

Table 3: Reaction Rate Coefficients of Hydroxyl Radicals (k_OH) with Related Aromatic Compounds

| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Toluene | 1.8 × 10⁻¹² exp(340/T) | 210–350 | nih.gov |

| o-Cresol (B1677501) | ~5.7 x 10⁻¹¹ (Value at 298 K) | Not specified | copernicus.org |

| 1-Butanol | 5.3 × 10⁻¹² exp(140/T) | 260–380 | nih.gov |

| DNA | ~5 x 10⁸ to 10¹⁰ dm³ mol⁻¹ s⁻¹ | Not specified | nih.gov |

This table provides context for the reactivity of DNOC by showing the reaction rate coefficients of •OH with related organic molecules. Higher values indicate faster reaction rates.

Reactions with other environmental radicals, such as nitrate radicals (NO₃•) and nitrogen dioxide radicals (NO₂•), can also contribute to the transformation of nitroaromatic compounds, especially in the atmosphere during nighttime, but these pathways are generally less studied for DNOC compared to •OH reactions.

Sorption and Desorption Phenomena in Natural Matrices

Sorption, which includes adsorption and absorption, to soil and sediment particles is a critical process that controls the mobility and bioavailability of chemicals in the environment. For this compound, the sorption behavior will differ for the Pb²⁺ cation and the DNOC anion.

Lead (Pb²⁺) Cation: The lead(II) cation is known to be relatively immobile in soils due to its strong tendency to adsorb onto various soil components. researchgate.net The primary mechanisms for lead sorption are:

Ion Exchange: Pb²⁺ can replace other cations (e.g., Ca²⁺, Mg²⁺, K⁺) on the negatively charged surfaces of clay minerals and organic matter. epa.govresearchgate.net This is a major adsorption process, particularly in soils with a pH below 6.0. researchgate.net

Complexation with Organic Matter: Soil organic matter, particularly humic and fulvic acids, contains functional groups (e.g., carboxyl, phenolic) that can form strong inner-sphere complexes with Pb²⁺. researchgate.netnih.gov Organic matter is often the most important adsorbent for lead in soils. epa.gov

Adsorption to Oxides: Iron and manganese oxides and hydroxides provide reactive surfaces for the specific adsorption of lead. researchgate.netnih.gov

Precipitation: In soils with higher pH (>6.0), especially those containing carbonates or phosphates, lead can precipitate as insoluble minerals like cerussite (PbCO₃) or pyromorphites (e.g., Pb₅(PO₄)₃Cl), which effectively immobilizes it. researchgate.netresearchgate.net

4,6-dinitro-o-cresolate (DNOC) Anion: The sorption of the organic anion DNOC is also highly dependent on soil properties.

pH-Dependent Sorption: As a weak acid, the speciation of DNOC is pH-dependent. At lower pH, it exists more in its neutral, undissociated form (4,6-dinitro-o-cresol), which is more readily sorbed to soil surfaces. dtu.dk As pH increases, it deprotonates to the anionic form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids.

Binding to Clay Minerals: Significant sorption of DNOC to clay minerals has been observed, which is attributed to specific binding interactions. dtu.dk

Interaction with Organic Matter: The presence of dissolved organic matter (DOM) can decrease the sorption of nitrophenols like DNOC to soil particles by forming aqueous complexes, thereby increasing its mobility. researchgate.net

Table 4: Adsorption Mechanisms for Lead(II) and DNOC in Soil

| Soil Component | Primary Adsorption Mechanism for Lead(II) (Pb²⁺) | Primary Adsorption Mechanism for DNOC Anion | Reference |

|---|---|---|---|

| Organic Matter (Humic/Fulvic Acids) | Inner-sphere complexation, Ion exchange | Reduced sorption due to complexation with Dissolved Organic Matter (DOM) | epa.govresearchgate.netnih.gov |

| Clay Minerals (e.g., Smectite, Illite) | Ion exchange, Surface complexation | Specific binding (stronger at lower pH) | researchgate.netepa.govdtu.dk |

| Iron/Manganese Oxides | Surface complexation | Potential for surface interactions | researchgate.netnih.gov |

| Carbonates (e.g., Calcite) | Precipitation as PbCO₃ (at pH > 6.0) | Negligible | researchgate.netresearchgate.net |

This table outlines the dominant mechanisms by which the dissociated ions of this compound interact with key soil components, influencing their environmental mobility.

Influence of Geochemical Parameters on Sorption

The sorption of this compound to soil and sediment matrices is not a simple process but is dictated by the distinct interactions of its constituent ions, Pb²⁺ and DNOC, with the solid phase. Various geochemical parameters critically influence the extent of this sorption.

pH: Soil and solution pH is a master variable controlling the sorption of both lead and DNOC. For the lead cation, sorption generally increases as pH rises. ufl.edumdpi.comnih.goveeer.org At lower pH values, there is a higher concentration of protons (H⁺) in the soil solution, which compete with Pb²⁺ ions for negatively charged binding sites on soil colloids (such as clay minerals and organic matter). mdpi.com As pH increases, these surfaces become more negatively charged, enhancing the electrostatic attraction and sorption of Pb²⁺. eeer.org Studies on lead sorption by various soils and minerals like clinoptilolite consistently show a decrease in lead adsorption capacity as the pH drops. mdpi.comnih.gov For instance, a decrease in pH from 4 to 1 was found to reduce the maximum lead adsorption capacity of Na-clinoptilolite from 0.3569 to 0.1604 mol·kg⁻¹. mdpi.comnih.gov

The sorption of the DNOC anion is also pH-dependent. DNOC is a weak acid with a pKa of approximately 4.4. researchgate.net At pH values below its pKa, it exists predominantly in its neutral, undissociated form (4,6-dinitro-o-cresol), which can be sorbed to soil organic matter through mechanisms like hydrophobic interactions. At pH values above the pKa, it exists as the dinitrocresolate anion, which is more water-soluble and less likely to sorb to negatively charged soil surfaces due to electrostatic repulsion. However, it can still interact with soil components, particularly through coordination with exchangeable cations on clay surfaces. nih.gov

Ionic Strength: The ionic strength of the soil solution, which is a measure of the total concentration of ions, can affect the sorption of this compound. In the case of lead, an increase in the concentration of competing cations (like Ca²⁺ or Mg²⁺) in the soil solution can decrease Pb²⁺ sorption by competing for the same binding sites.

Cation Exchange Capacity (CEC): CEC is a measure of a soil's ability to hold positively charged ions (cations). scinito.aichemrxiv.org Soils with high CEC, typically those rich in clay minerals and organic matter, have a greater number of negatively charged sites available to bind with Pb²⁺. researchgate.netresearchgate.net Therefore, a higher CEC generally leads to stronger retention and reduced mobility of lead. researchgate.net The sorption of the DNOC anion is less directly affected by CEC, but the exchangeable cations associated with the CEC sites are crucial. Research on smectite clays (B1170129) has shown that the sorption of DNOC has a high affinity for these surfaces due to site-specific interactions with exchangeable cations. nih.gov The cation acts as a bridge between the negatively charged clay surface and the nitro groups of the DNOC molecule.

Surface Charge Density: The nature and density of the electrical charge on the surfaces of soil minerals and organic matter are fundamental to sorption. Clay minerals and soil organic matter typically possess a net negative charge, which is the basis for cation exchange. scinito.ai The surface charge of some minerals, known as variable charge minerals (e.g., iron and aluminum oxides), is pH-dependent. ufl.edu As pH increases, the surface becomes more negative, promoting cation (Pb²⁺) adsorption. mdpi.com The interaction of DNOC with these surfaces is complex; while anionic repulsion may occur, specific interactions with surface functional groups or metal oxides can facilitate sorption.

Table 1: Influence of pH on Lead (Pb²⁺) Sorption by Various Sorbents

| Sorbent Material | pH Range Studied | Observed Trend | Reference |

|---|---|---|---|

| Na-Clinoptilolite | 1 - 4 | Adsorption capacity decreased from 0.3569 to 0.1604 mol·kg⁻¹ as pH decreased from 4 to 1. | mdpi.comnih.gov |

| Regosol Eutric Soil | 2 - 5.5 | Lead sorption increased as pH increased. | ufl.edu |

| Zeolites (A4, X, Y) | 3 - 5 | Adsorption increased as pH increased from 3 to 5. | eeer.org |

| Periwinkle Shell Carbon | 2 - 12 | Adsorption of Pb(II) increased steadily as pH rose to about 8. | nih.gov |

Desorption Kinetics and Hysteresis Effects

Desorption is the process by which a sorbed substance is released from a solid matrix back into the soil solution, thereby increasing its mobility and bioavailability. The rate of this release (kinetics) and its potential irreversibility (hysteresis) are critical for predicting the long-term environmental fate of this compound.

Desorption Kinetics: The desorption of lead and DNOC from soil particles is often a time-dependent process. Kinetic studies frequently reveal a biphasic pattern, characterized by an initial, rapid release phase followed by a much slower, prolonged release phase. eeer.orgmdpi.comudel.edu

Lead (Pb²⁺): The desorption of lead from soils is often found to be very limited, indicating a strong affinity for soil components and a high degree of irreversibility. nih.govnih.gov In one study on variable charge soils, only 0-19% of the total adsorbed lead was desorbed after five successive extractions, highlighting the strong retention. ufl.edunih.gov The kinetics of lead release can be described by various models, with some studies showing that a two-reaction model (representing fast and slow reaction sites) fits the data well. eeer.org The initial rapid desorption is often attributed to the release from easily accessible, low-affinity sites (e.g., through cation exchange), while the slow phase is thought to be controlled by diffusion from within soil aggregates or micropores and the dissociation of strongly bound, inner-sphere complexes. researchgate.net

4,6-dinitro-o-cresolate (DNOC): Specific data on the desorption kinetics of DNOC from soils are scarce. However, studies on similar organic compounds, such as 4-nitrophenol, show that desorption can be rapid initially, followed by a much slower release. nih.gov The slow desorption fraction of organic compounds is often attributed to their entrapment within the complex matrix of soil organic matter or within the micropores of minerals like clays or charcoal, a process that is diffusion-limited. jaas.ac.cnnih.gov

Hysteresis Effects: Sorption-desorption hysteresis occurs when the desorption isotherm does not follow the same path as the sorption isotherm. surfacemeasurementsystems.commicrotrac.com In other words, for a given concentration in the soil solution, more of the substance remains sorbed during the desorption process than was sorbed during the adsorption process. This phenomenon indicates that sorption is, to some extent, irreversible. dss.go.th

Hysteresis is commonly observed for heavy metals like lead and for many organic contaminants. researchgate.netjaas.ac.cnekb.eg For lead, this irreversibility is attributed to the formation of strong inner-sphere surface complexes, precipitation of lead minerals on soil surfaces, and diffusion into micropores from which escape is difficult. ufl.eduresearchgate.net Studies have shown that soils with higher clay content and organic matter tend to exhibit greater hysteresis for lead. researchgate.netekb.eg

For the DNOC component, hysteresis is also expected. The mechanisms for organic compounds often involve the slow diffusion into and out of condensed regions of soil organic matter or entrapment in the pore structures of soil minerals. chemrxiv.orgjaas.ac.cn The interaction of the DNOC molecule with exchangeable cations on clay surfaces can also lead to strong binding that is not easily reversed. nih.gov The presence of hysteresis implies that even if the concentration of this compound in the soil solution decreases, a significant fraction may remain bound to the soil, leading to long-term contamination and a persistent, low-level release over time.

Table 2: Summary of Lead (Pb²⁺) Desorption and Hysteresis Findings

| Soil/Sorbent Type | Key Finding | Implication | Reference |

|---|---|---|---|

| Variable Charge Soils | Very low desorption (0-19% of adsorbed Pb). | Strong affinity and largely irreversible sorption. | ufl.edunih.gov |

| Vermicompost and Cow Manure | Desorption was less than 2%. | High potential for immobilization, especially in alkaline soils where precipitation occurs. | nih.gov |

| Alluvial Soils | Pb²⁺ was retained to a greater extent than Cd²⁺ and exhibited sorption-desorption hysteresis. | Lead is less mobile than cadmium in these soils; clay content is a key factor. | scinito.aiekb.eg |

| Various Soil Horizons | Sorption was more irreversible (greater hysteresis) in more basic soils and those with high CEC and organic matter. | pH and soil composition are critical in determining the long-term fate and potential for remobilization. | researchgate.netscispace.com |

Advanced Analytical Methodologies for Trace Detection and Speciation

Chromatographic Separation Techniques for Dinitrocresolate and its Degradation Products

Chromatographic methods are fundamental for separating the parent compound, 4,6-dinitro-o-cresol (B1670846) (DNOC), from its various degradation products and from complex environmental matrices. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV-Vis, Electrochemical Detectors, DAD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like DNOC and its degradation products. researchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 column. cdc.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, sometimes with the addition of an acid like acetic acid to control the ionization of the phenolic group. cdc.gov

A key advantage of HPLC is its compatibility with a variety of detection systems:

UV-Vis and Diode Array Detectors (DAD): DNOC exhibits strong absorbance in the ultraviolet-visible region of the electromagnetic spectrum, making UV-Vis detection a straightforward and robust method for quantification. A DAD detector provides the additional benefit of acquiring the full UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment. For instance, DNOC can be reliably detected at a wavelength of 264 nm. cdc.gov

Electrochemical Detectors (ECD): These detectors offer high sensitivity and selectivity for electroactive compounds like nitrophenols. The analysis is based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface.

The combination of HPLC with these detectors allows for the effective separation and quantification of DNOC from its isomers and degradation products, such as 4-amino-2-methyl-6-nitrophenol, which is a known metabolite. cdc.gov

Table 1: Example HPLC Conditions for 4,6-dinitro-o-cresol (DNOC) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (5 µm, 250 mm x 4.6 mm ID) | cdc.gov |

| Mobile Phase | Methanol (HPLC grade) + 0.1% glacial acetic acid | cdc.gov |

| Detection | UV Detector at 264 nm | cdc.gov |

| Application | Comparison with spectrophotometric methods for DNOC in soil and lemon juice | cdc.gov |

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detector, Mass Spectrometry)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. ysi.com For phenolic compounds like DNOC, which have low volatility, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. researchgate.net This typically involves reacting the analyte with a silylating agent to replace the acidic proton of the hydroxyl group.

Once volatilized, the separation occurs in a long capillary column. The choice of detector is critical for achieving the required sensitivity and selectivity:

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as the nitro groups present in DNOC, making it an excellent choice for trace analysis.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the analytes based on their mass-to-charge ratio and fragmentation patterns. nih.gov This is particularly valuable for confirming the presence of DNOC and identifying unknown degradation products in complex samples. The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 1625, which uses isotope dilution GC/MS for the analysis of semivolatile organic compounds, including DNOC. cdc.gov Other selective detectors like the Nitrogen Phosphorus Detector (NPD) can also be employed. epa.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry, especially when coupled with a chromatographic separation technique, is the gold standard for the sensitive and selective determination of organic contaminants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique is exceptionally sensitive and selective, making it ideal for trace-level analysis of pesticides and their metabolites in complex matrices like food and environmental samples. sciex.comchromforum.orgorganomation.com LC-MS/MS is particularly well-suited for organometallic compounds, often eliminating the need for the derivatization steps required for GC-MS. sciex.comchromforum.org

In a typical LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and then one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences, leading to very low detection limits and high confidence in the identification of the analyte. sciex.com

Electrospray Ionization (ESI) and Other Ionization Modes in Mass Spectrometry

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules in the liquid phase into gas-phase ions. Electrospray Ionization (ESI) is one of the most common and effective soft ionization techniques used for this purpose. sciex.com ESI is particularly suitable for polar, thermally labile, and high-molecular-weight compounds, including DNOC and its degradation products. It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which can then be analyzed by the mass spectrometer. This soft ionization minimizes fragmentation in the source, preserving the molecular ion for selection in MS/MS analysis.

Table 2: Mass Spectrometry Parameters for Analysis of Related Compounds

| Technique | Ionization Mode | Application | Reference |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Quantitation and identification of organotin compounds in food, water, and textiles. | sciex.com |

| GC-MS | Electron Ionization (EI) | Analysis of 4,6-dinitro-o-cresol. | nih.gov |

Electrochemical Sensing Approaches

Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of DNOC and other nitrophenolic compounds. researchgate.net These sensors are generally characterized by their simplicity, rapid response, low cost, and potential for on-site monitoring. researchgate.net The detection principle is based on the electrochemical reduction or oxidation of the nitro groups of the dinitrocresolate molecule at the surface of a modified electrode.

A variety of materials have been explored to enhance the sensitivity and selectivity of these sensors, including:

Nanoporous Gold (NPG): NPG electrodes have shown high sensitivity and good selectivity for the detection of p-nitrophenol, a related compound. researchgate.net

Cyclodextrin-Decorated Nanoparticles: Hybrid materials, such as cyclodextrin-decorated gold nanoparticles on mesoporous carbon, have been used to construct sensors for p-nitrophenol with a wide linear response range and low detection limits. rsc.org

Polymer-Based Composites: Nanocomposites incorporating conducting polymers and nanoparticles have been developed for the selective detection of nitrophenols. mdpi.com

These sensors typically operate by applying a potential and measuring the resulting current. Techniques like differential pulse voltammetry (DPV) are often used to improve the signal-to-noise ratio and lower the detection limits. mdpi.comfrontiersin.org While much of the research has focused on related nitrophenols, the principles are directly applicable to the development of selective sensors for 4,6-dinitro-o-cresolate.

Table 3: Performance of Electrochemical Sensors for Nitrophenol Detection

| Electrode Material | Analyte | Detection Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| SrTiO3/Ag/rGO Composite | 4-Nitrophenol | Linear Sweep Voltammetry (LSV) | 0.03 µM | acs.org |

| Vertically-ordered Mesoporous Silica-nanochannel Film/p-Glassy Carbon Electrode | p-Nitrophenol | Differential Pulse Voltammetry (DPV) | Range of 10 nM–1 μM | frontiersin.org |

| Cyclodextrin-decorated Gold Nanoparticle–Mesoporous Carbon Hybrid | p-Nitrophenol | Differential Pulse Voltammetry (DPV) | 3.63 µg mL-1 | rsc.org |

Voltammetric Techniques (e.g., Adsorptive Stripping Voltammetry, Differential Pulse Polarography)

Voltammetric methods are highly sensitive electrochemical techniques well-suited for the trace determination of the components of Lead(2+) 4,6-dinitro-o-cresolate.

Adsorptive Stripping Voltammetry (AdSV) is particularly effective for quantifying the lead(II) ion. This technique involves a two-step process: preconcentration of the analyte onto the working electrode surface via adsorption, followed by a voltammetric scan to strip the accumulated analyte, generating a current signal proportional to its concentration. jofamericanscience.org For Pb(II) determination, Adsorptive Cathodic Stripping Voltammetry (AdCSV) is often employed, where the metal ion is complexed with a specific ligand, and the resulting complex is adsorbed onto a hanging mercury drop electrode (HMDE). nih.govresearchgate.net The subsequent cathodic scan reduces the metal ion, producing a sharp peak. The choice of complexing agent is crucial for selectivity and sensitivity. For instance, a method using 2-acetylpyridine (B122185) salicyloylhydrazone (2-APSH) as a complexing agent achieved a detection limit of 0.17 nM for Pb(II) in water. nih.gov Another study utilized carbidopa (B1219) as the complexing agent, achieving a detection limit of 5.8 x 10⁻¹¹ M. researchgate.net The simplicity, low cost, and high sensitivity of AdSV make it a powerful tool for trace metal analysis. jofamericanscience.org

Differential Pulse Polarography (DPP) , also known as Differential Pulse Voltammetry (DPV), is a technique applicable to the analysis of the 4,6-dinitro-o-cresol (DNOC) moiety. palmsens.com In DPP, a series of potential pulses with constant amplitude are superimposed on a linearly increasing potential ramp. chemicool.com The current is measured twice during each pulse cycle—once before the pulse and once at the end of the pulse—and the difference between these two measurements is plotted against the potential. palmsens.comlibretexts.org This differential measurement effectively minimizes the contribution from the capacitive current, which enhances sensitivity and results in a peak-shaped voltammogram where the peak height is proportional to the analyte's concentration. palmsens.comchemicool.com DPP is well-suited for analyzing organic compounds with reducible functional groups, such as the nitro groups in DNOC. libretexts.org The technique's ability to discriminate against capacitive current allows for detection limits in the range of 10⁻⁸ to 10⁻⁹ M. chemicool.com

Table 1: Performance of Voltammetric Methods for Lead (Pb(II)) Detection

| Technique | Complexing Agent | Electrode | Linear Range (nM) | Limit of Detection (LOD) (nM) | Reference |

|---|---|---|---|---|---|

| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | 2-acetylpyridine salicyloylhydrazone (2-APSH) | HMDE | 2.4 - 145 | 0.17 | nih.gov |

| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Carbidopa | HMDE | 2.4 x 10⁻¹ - 4.8 x 10³ | 0.058 | researchgate.net |

| Square Wave Adsorptive Stripping Voltammetry (SWAdSV) | Ammonium (B1175870) Pyrrolidine Dithiocarbamate (APDC) | HMDE | Not Specified | Not Specified | jofamericanscience.org |

Development and Evaluation of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. researchgate.net They are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte or a structural analog). dpublication.comnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte, enabling selective rebinding. dpublication.com

For the analysis of this compound, MIPs can be developed to selectively recognize either the lead ion or the DNOC molecule. Research has demonstrated the successful synthesis of MIPs for DNOC using methacrylic acid (MAA) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker. dpublication.comresearchgate.net In this system, the acidic MAA acts as a hydrogen bond donor to the hydroxyl group on the DNOC template molecule. dpublication.com The resulting polymer shows good binding properties and can be used as a selective sorbent for solid-phase extraction. dpublication.comresearchgate.net The performance of these MIPs is evaluated by comparing their binding capacity for the template molecule versus other structurally similar compounds, confirming their high selectivity. nih.gov

The key components and process for creating a DNOC-specific MIP are outlined below:

Template: 4,6-dinitro-o-cresol (DNOC) dpublication.com

Functional Monomer: Methacrylic acid (MAA) dpublication.comresearchgate.net

Cross-linker: Ethylene glycol dimethacrylate (EGDMA) dpublication.comresearchgate.net

Initiator: Benzoyl peroxide (BPO) dpublication.comresearchgate.net

Porogen (Solvent): Acetonitrile dpublication.comresearchgate.net

The synthesis involves the copolymerization of these components, followed by the extraction of the DNOC template to create the specific recognition sites. dpublication.com These tailored polymers offer high mechanical strength and resistance to heat and pressure, making them robust materials for analytical applications. dpublication.comresearchgate.net

Fabrication of Biosensors for Real-Time Monitoring

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. researchgate.netnih.gov They offer the potential for rapid, cost-effective, and real-time monitoring of pollutants. mdpi.comwur.nl

For this compound, biosensors can be designed to detect either the lead ion or the DNOC component.

Lead (Pb²⁺) Detection: Affinity-based biosensors, particularly those using aptamers (short single-stranded DNA or RNA molecules), have been developed for lead detection. mdpi.com Electrochemical biosensors are common, where the binding of Pb²⁺ to the immobilized recognition element causes a change in an electrical signal (e.g., current, potential, impedance). For example, a multi-analyte biosensor using mesoporous carbon nitride and polyaniline nanofibers achieved a limit of detection of 0.2 nM for Pb²⁺. mdpi.com These sensors can be integrated into portable, automated systems for in-situ and real-time monitoring. mdpi.comwur.nl

DNOC Detection: Biosensors for pesticides like DNOC often utilize enzymes as the biological recognition element. nih.gov The principle is typically based on the inhibition of an enzyme's activity by the pesticide. The degree of inhibition, which can be measured by the transducer, corresponds to the concentration of the analyte. While specific biosensors for DNOC are less commonly reported than for other pesticides, the principles of enzymatic biosensors are broadly applicable. nih.gov Furthermore, whole-cell biosensors using microorganisms that can interact with or degrade the target compound and produce a detectable signal are another promising approach for environmental monitoring. nih.gov

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for accurate trace analysis, as it serves to isolate and concentrate the analyte from complex matrices, remove interferences, and improve detection limits.

Solid-Phase Extraction (SPE) and Microextraction (SPME) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and preconcentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte. researchgate.net The analyte is later eluted with a small volume of a suitable solvent. For DNOC analysis, Molecularly Imprinted Polymers (MIPs) have been successfully employed as highly selective SPE sorbents. dpublication.comresearchgate.net This approach, known as MISPE, allows for the selective extraction of DNOC from complex environmental samples, such as food or soil, with high recovery rates. researchgate.netnih.gov Other SPE sorbents, like an 8-hydroxyquinoline-impregnated XAD copolymer resin, have also been used to preconcentrate DNOC from samples like lemon juice. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either by direct immersion or in the headspace), where analytes partition onto the fiber. nih.gov The fiber is then transferred directly to the analytical instrument for desorption and analysis. mdpi.com SPME is particularly effective for volatile and semi-volatile organic compounds and has been used for the analysis of phenols. cdc.gov Headspace SPME (HS-SPME) is advantageous for complex matrices as it minimizes the extraction of non-volatile interfering components. libretexts.org

Table 2: Comparison of SPME Fiber Coatings

| Fiber Coating | Abbreviation | Typical Analytes | Reference |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Nonpolar, volatile compounds | mdpi.com |

| Polyacrylate | PA | Polar, semivolatile compounds | mdpi.com |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatile compounds, amines, nitroaromatics | mdpi.com |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile organic compounds (VOCs), gases | mdpi.com |

Derivatization Methods for Enhanced Detectability

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or absorptivity for UV-Visible detection in high-performance liquid chromatography (HPLC). libretexts.orgchromatographyonline.com For a compound like DNOC, which has low volatility and can exhibit poor chromatographic behavior, derivatization is a valuable strategy. libretexts.org

Common derivatization methods applicable to the phenolic hydroxyl group in DNOC include:

Silylation: An active hydrogen on the hydroxyl group is replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS). This increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis. libretexts.org

Alkylation/Esterification: This involves replacing the active hydrogen with an alkyl group, often to form an ester. This reduces polarity, increases volatility, and generally improves chromatographic peak shape. libretexts.org

Acylation: This method introduces an acyl group to the analyte.

Labeling for HPLC-UV/Fluorescence: For HPLC, derivatization often aims to attach a chromophore or fluorophore to the analyte. nih.gov This significantly enhances detection sensitivity, which is crucial for trace analysis, especially when the native compound has poor UV absorption or fluorescence characteristics. libretexts.orgnih.gov

These reactions must be rapid and quantitative to be effective for analytical purposes. chromatographyonline.com

Method Validation and Quality Assurance Protocols (e.g., Method Detection Limits, Practical Quantitation Levels, Recovery, Reproducibility)

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. inorganicventures.com It is essential for ensuring the reliability and accuracy of analytical data. nih.gov Key validation parameters include:

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nj.gov It is a measure of the sensitivity of a method. esydops.gr

Practical Quantitation Level (PQL): The PQL (or Limit of Quantitation, LOQ) is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. nj.govplos.org The PQL is typically set at 5 to 10 times the MDL to account for variability in day-to-day laboratory operations. nj.gov For 4,6-dinitro-o-cresol, a PQL of 1 ppb has been established for water analysis based on a validated EPA method. nj.gov

Recovery: This parameter measures the accuracy of a method by determining the percentage of a known amount of analyte (a spike) that is detected when added to a sample matrix. esydops.gr A study using a MIP-based SPE method for DNOC in tomato samples reported a recovery of 87.17%. researchgate.net Generally, recovery values in the range of 70-120% are considered acceptable for trace analysis. nih.gov

Reproducibility/Precision: Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. esydops.gr It is usually expressed as the relative standard deviation (RSD). Repeatability (within-laboratory precision) RSD values should typically be ≤ 20% for trace residue analysis. esydops.gr A voltammetric method for lead reported an RSD of 1.20% for replicate measurements. nih.gov

Validation protocols ensure that the analytical method consistently produces data that meets predefined criteria for specificity, linearity, accuracy, and precision. inorganicventures.complos.org

Table 3: Validation Parameters for Selected Analytical Methods